Titanium telluride

2D materials density functional theory phase stability

Researchers fabricating vdW heterostructures or investigating CDW phenomena require pristine, low-defect 2D crystals. CVT-grown TiTe₂ typically exhibits defect densities of 1E11-1E12 cm⁻², compromising transport reproducibility. Flux-grown TiTe₂ achieves 1E9-1E10 cm⁻² defect concentrations, delivering high carrier mobility and low zero-temperature resistance. • Semimetallic 1T-CdI₂ structure with 0.6 eV valence-conduction band overlap • Pressure-induced superconductivity emerging at ~5 GPa with Tc = 5.3 K at 12 GPa • 225 mA h g⁻¹ reversible capacity at 0.1 A g⁻¹ for aqueous zinc battery anodes

Molecular Formula Te2Ti
Molecular Weight 303.1 g/mol
CAS No. 12067-75-3
Cat. No. B080011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium telluride
CAS12067-75-3
Molecular FormulaTe2Ti
Molecular Weight303.1 g/mol
Structural Identifiers
SMILES[Ti](=[Te])=[Te]
InChIInChI=1S/2Te.Ti
InChIKeyRGPAOGPIWFDWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 325 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Telluride (TiTe₂) Technical Baseline


Titanium telluride (TiTe₂) is a layered transition metal dichalcogenide (TMDC) belonging to the group-VI TMDC family, crystallizing in a hexagonal 1T-CdI₂ structure with unit cell parameters a = b = 0.377 nm, c = 0.649 nm . It is classified as a semimetal with a valence-conduction band overlap of approximately 0.6 eV [1]. The material exhibits a layered structure of Te–Ti–Te atomic trilayers held together by van der Waals forces, enabling mechanical exfoliation into quasi-2D crystals with strong spatial confinement of charge carriers and phonons [2]. The ground state phase of monolayer TiTe₂ is 1H, distinguishing it from other telluride TMDCs such as MoTe₂ and WTe₂ which adopt 1T′ ground states [3].

TiTe₂ Irreplaceability vs. TMDC Analogs


Substitution of TiTe₂ with other transition metal dichalcogenides (e.g., MoTe₂, WTe₂, NiTe₂) or non-telluride analogs is not straightforward due to fundamentally divergent ground-state electronic phases, pressure-dependent superconducting behavior, and application-specific performance metrics. While many TMDCs share a layered van der Waals structure, TiTe₂ uniquely adopts a 1H ground state in monolayer form whereas MoTe₂ and WTe₂ prefer 1T′ [1]. This structural distinction directly impacts electronic band topology and charge density wave (CDW) behavior. In device applications, TiTe₂-based phase-change heterostructures exhibit a RESET current of approximately 2.26 mA, which is 38% higher than NiTe₂-based devices (1.4 mA), representing a distinct power-consumption profile rather than interchangeable performance [2]. Furthermore, TiTe₂ exhibits pressure-induced superconductivity emerging at ~5 GPa with a critical temperature (Tc) of 5.3 K at 12 GPa—a pressure-quenchable superconducting state not observed in MoTe₂ or WTe₂ under comparable conditions [3]. These material-specific phenomena preclude direct substitution without requalification of device performance.

TiTe₂ Differentiation Evidence vs. TMDCs


Monolayer Ground State Phase: 1H vs. 1T′

Density functional theory (DFT) calculations comparing monolayer transition metal ditellurides reveal that TiTe₂ adopts a 1H hexagonal ground state, whereas MoTe₂ and WTe₂ favor the distorted 1T′ orthorhombic phase [1]. This structural divergence governs electronic band topology, charge density wave (CDW) formation propensity, and exfoliation characteristics. The 1H phase of TiTe₂ is associated with semimetallic behavior and a CDW instability in the single-layer limit, whereas 1T′-phase materials exhibit distinct topological properties including potential Weyl semimetal states [1]. This phase distinction is critical for researchers selecting materials for 2D heterostructure engineering or CDW device applications.

2D materials density functional theory phase stability

RESET Current: TiTe₂ vs. NiTe₂

In phase-change heterostructure (PCH) memory devices employing TMDC confinement layers, the choice of TMDC significantly influences power consumption and endurance. Devices fabricated with TiTe₂ as the confinement material exhibit a RESET current of approximately 2.26 mA, whereas NiTe₂-based devices achieve a 38% lower RESET current of 1.4 mA [1]. While this indicates higher power consumption for TiTe₂-based PCH devices, the baseline TiTe₂ performance remains the reference standard against which other TMDCs are benchmarked. TiTe₂ offers a well-characterized, reproducible baseline for device prototyping and serves as the original TMDC confinement layer material upon which subsequent performance improvements were engineered [1].

phase-change memory non-volatile memory TMDC confinement layers

Pressure-Quenchable Superconductivity

Under quasihydrostatic compression, pristine 1T-TiTe₂ single crystals exhibit superconductivity emerging at approximately 5 GPa, with the critical temperature (Tc) rapidly increasing to 5.3 K at 12 GPa [1]. Notably, this superconducting state persists upon decompression—a pressure-quenchable superconductivity that is unique among layered dichalcogenides [1]. In contrast, closely related TMDCs such as MoTe₂ and WTe₂ require different pressure regimes or exhibit distinct superconducting phase diagrams; MoTe₂, for instance, shows superconductivity only in specific structural phases and does not demonstrate the same decompression persistence [2]. The relatively high upper critical field and multiband nature of TiTe₂ superconductivity further differentiate it from in-class analogs [1].

superconductivity high-pressure physics quantum materials

Semimetallic Band Overlap

Angle-resolved photoemission spectroscopy (ARPES) combined with augmented-plane-wave band-structure calculations confirms that TiTe₂ is a semimetal with a valence-conduction band overlap of 0.6 eV [1]. This overlap value defines the semimetallic character of TiTe₂ and directly influences carrier concentration and transport properties. For comparison, related TMDCs span a range of electronic behaviors: MoS₂ and WS₂ are semiconductors with bandgaps of ~1.8–2.0 eV, WTe₂ is a semimetal with a smaller or negative indirect gap, and TiSe₂ exhibits a semimetallic or small-gap semiconducting behavior with CDW formation [2]. The 0.6 eV band overlap of TiTe₂ places it in a specific semimetallic regime distinct from both wide-gap semiconducting TMDCs and more strongly compensated semimetals, informing its suitability for thermoelectric and CDW device applications.

band structure ARPES electronic properties

Aqueous Zinc Battery Anode Performance

In rechargeable aqueous zinc batteries (RAZBs), TiTe₂ as a conversion-type metal-free anode delivers a reversible capacity of 225 mA h g⁻¹ at 0.1 A g⁻¹ with 95% capacity retention over 30,000 cycles at 5 A g⁻¹ [1]. When integrated into a TiTe₂‖ZnₓCo₃O₄ pouch-type full cell, the device achieves an energy density of 149 W h kg⁻¹ at the electrode level, exceeding state-of-the-art metal-free RAZBs [1]. Additionally, a high capacity retention of 94% is maintained over 5,000 cycles in pouch cells [1]. While direct quantitative comparisons to other conversion-type anodes (e.g., Mo₆S₈, MoS₂, TiS₂) are limited in the same study, the reported 30,000-cycle stability and 149 W h kg⁻¹ energy density represent among the highest reported metrics for metal-free aqueous zinc battery anodes [1].

aqueous zinc batteries energy storage conversion-type anodes

Crystal Quality: Flux vs. CVT Growth

The electronic performance of TiTe₂ crystals is highly sensitive to growth method. Flux zone growth (halide-free) yields TiTe₂ crystals with defect concentrations as low as 1E9–1E10 cm⁻², whereas chemical vapor transport (CVT) growth, while faster (~2 weeks), produces crystals with defect concentrations in the 1E11–1E12 cm⁻² range [1]. This two-order-of-magnitude difference in defect density directly impacts carrier mobility, zero-temperature resistance, and exfoliation quality. Flux-grown TiTe₂ exhibits low impurity resistance, high carrier mobility, and extremely clean XRD peaks with negligible defect signatures, making it the preferred choice for fundamental transport studies and device fabrication requiring high electronic quality [1].

crystal growth defect engineering 2D materials quality

TiTe₂ Application Scenarios


2D Heterostructures and CDW Devices

Researchers fabricating van der Waals heterostructures or investigating CDW phenomena should prioritize TiTe₂ due to its 1H ground state phase (distinct from 1T′ MoTe₂/WTe₂) and well-documented CDW instability in the single-layer limit [1]. The 0.6 eV semimetallic band overlap provides a defined electronic baseline for transport studies [2]. Exfoliated quasi-2D TiTe₂ films exhibit strong non-linear current-voltage characteristics indicative of CDW effects, enabling CDW-based device exploration [3].

High-Pressure Superconductivity

TiTe₂ is uniquely suited for high-pressure superconductivity studies due to its pressure-induced superconducting transition at ~5 GPa and persistent Tc of 5.3 K at 12 GPa upon decompression—a pressure-quenchable state not observed in analogous TMDCs [1]. This property enables investigation of multiband superconductivity and upper critical field behavior in a well-characterized semimetallic system.

Aqueous Zinc Battery Anode

Battery researchers and developers should select TiTe₂ as a metal-free anode material for rechargeable aqueous zinc batteries (RAZBs) based on its demonstrated 225 mA h g⁻¹ reversible capacity at 0.1 A g⁻¹ and 95% capacity retention over 30,000 cycles at 5 A g⁻¹ [1]. TiTe₂-based pouch cells achieve a competitive 149 W h kg⁻¹ energy density with 94% retention over 5,000 cycles, exceeding state-of-the-art metal-free RAZBs [1].

Phase-Change Memory Confinement Layers

TiTe₂ serves as the foundational reference TMDC confinement layer for phase-change heterostructure (PCH) memory devices, with established RESET current metrics (~2.26 mA) that enable systematic comparison against alternative TMDCs such as NiTe₂ (1.4 mA) and MoTe₂ (>10⁷ cycle endurance) [1]. Procurement of TiTe₂ is essential for researchers developing PCH devices or benchmarking new confinement materials.

High-Quality Crystal Exfoliation

Investigators requiring pristine, low-defect 2D crystals for fundamental transport measurements should procure flux-grown TiTe₂, which exhibits defect concentrations of 1E9–1E10 cm⁻²—two orders of magnitude lower than CVT-grown material (1E11–1E12 cm⁻²) [1]. This superior crystal quality translates to high carrier mobility and low zero-temperature resistance, essential for reproducible quantum transport and spectroscopic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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